Cas no 347368-77-8 (ethyl 1-benzyl-5-2-hydroxy-3-(morpholin-4-yl)propoxy-2-methyl-1H-indole-3-carboxylate)

Ethyl 1-benzyl-5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative with potential applications in medicinal chemistry and pharmacological research. The compound features a morpholine-propoxy substituent, enhancing its solubility and bioavailability, while the benzyl and ester groups contribute to its structural versatility. Its indole core is functionalized with a hydroxypropyl linker, offering opportunities for further derivatization. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting receptor modulation or enzyme inhibition. Its well-defined structure and functional group arrangement make it a valuable candidate for exploratory studies in drug discovery and chemical biology.
ethyl 1-benzyl-5-2-hydroxy-3-(morpholin-4-yl)propoxy-2-methyl-1H-indole-3-carboxylate structure
347368-77-8 structure
Product Name:ethyl 1-benzyl-5-2-hydroxy-3-(morpholin-4-yl)propoxy-2-methyl-1H-indole-3-carboxylate
CAS No:347368-77-8
MF:C26H32N2O5
MW:452.542687416077
CID:6305317
PubChem ID:4180540
Update Time:2025-06-08

ethyl 1-benzyl-5-2-hydroxy-3-(morpholin-4-yl)propoxy-2-methyl-1H-indole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-benzyl-5-2-hydroxy-3-(morpholin-4-yl)propoxy-2-methyl-1H-indole-3-carboxylate
    • BDBM50153286
    • ChemDiv1_006795
    • ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate
    • 1-Benzyl-5-(2-hydroxy-3-morpholin-4-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester
    • AP-124/40683320
    • F1021-0653
    • HMS606E19
    • AKOS001645065
    • ethyl 1-benzyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindole-3-carboxylate
    • AKOS016316396
    • Oprea1_134489
    • 347368-77-8
    • CHEMBL3775271
    • ethyl 1-benzyl-5-[2-hydroxy-3-(4-morpholinyl)propoxy]-2-methyl-1H-indole-3-carboxylate
    • Inchi: 1S/C26H32N2O5/c1-3-32-26(30)25-19(2)28(16-20-7-5-4-6-8-20)24-10-9-22(15-23(24)25)33-18-21(29)17-27-11-13-31-14-12-27/h4-10,15,21,29H,3,11-14,16-18H2,1-2H3
    • InChI Key: TUUSPLOGZLFWTK-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CC(COC1C=CC2=C(C=1)C(C(=O)OCC)=C(C)N2CC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 73.2Ų

ethyl 1-benzyl-5-2-hydroxy-3-(morpholin-4-yl)propoxy-2-methyl-1H-indole-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1021-0653-2μmol
ethyl 1-benzyl-5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-2-methyl-1H-indole-3-carboxylate
347368-77-8 90%+
2μl
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F1021-0653-2mg
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F1021-0653-3mg
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F1021-0653-4mg
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F1021-0653-5mg
ethyl 1-benzyl-5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-2-methyl-1H-indole-3-carboxylate
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Life Chemicals
F1021-0653-10mg
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347368-77-8 90%+
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$79.0 2023-05-17

ethyl 1-benzyl-5-2-hydroxy-3-(morpholin-4-yl)propoxy-2-methyl-1H-indole-3-carboxylate Related Literature

Additional information on ethyl 1-benzyl-5-2-hydroxy-3-(morpholin-4-yl)propoxy-2-methyl-1H-indole-3-carboxylate

Recent Advances in the Study of Ethyl 1-Benzyl-5-[2-Hydroxy-3-(Morpholin-4-yl)Propoxy]-2-Methyl-1H-Indole-3-Carboxylate (CAS: 347368-77-8)

Ethyl 1-benzyl-5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-2-methyl-1H-indole-3-carboxylate (CAS: 347368-77-8) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The presence of the morpholine moiety and the benzyl group in its structure suggests possible interactions with various biological targets, making it a promising scaffold for drug development.

Recent research has focused on the synthesis and optimization of this compound to enhance its bioavailability and therapeutic efficacy. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for 347368-77-8, which improved yield and purity compared to previous methods. The study also explored the compound's stability under various physiological conditions, providing valuable insights into its potential as an oral drug candidate. Additionally, computational modeling studies have predicted strong binding affinities for certain kinase targets, suggesting its utility in oncology and inflammatory diseases.

Pharmacological evaluations of ethyl 1-benzyl-5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-2-methyl-1H-indole-3-carboxylate have demonstrated promising results in preclinical models. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported significant anti-inflammatory activity in murine models of rheumatoid arthritis, with reduced cytokine production and joint inflammation observed at low micromolar concentrations. The compound's ability to modulate key signaling pathways, including NF-κB and MAPK, was identified as a potential mechanism underlying its therapeutic effects.

Structure-activity relationship (SAR) studies have been crucial in understanding the importance of specific functional groups in 347368-77-8. Research has shown that the morpholine ring contributes to improved solubility and target engagement, while the benzyl group at the N1 position appears critical for maintaining potency. These findings have guided the development of analogs with improved pharmacokinetic profiles, some of which are currently in early-stage clinical trials for various indications.

The safety profile of 347368-77-8 has been investigated in several toxicological studies. A recent publication in Toxicology Reports (2024) presented data from acute and subchronic toxicity studies in rodents, showing favorable safety margins at therapeutic doses. The compound exhibited minimal off-target effects and good tissue distribution patterns, supporting its potential for further development. However, researchers noted the need for additional studies to fully characterize its long-term safety profile and potential drug-drug interactions.

Looking forward, ethyl 1-benzyl-5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-2-methyl-1H-indole-3-carboxylate represents an exciting area of research in medicinal chemistry. Current efforts are focused on exploring its potential in combination therapies, particularly in the context of multi-drug resistant cancers and chronic inflammatory conditions. The compound's unique structural features and demonstrated biological activities position it as a valuable tool for both therapeutic development and basic research in chemical biology.

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